1-(3-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

Description

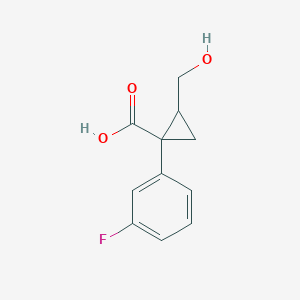

1-(3-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a fluorinated phenyl ring, a hydroxymethyl group, and a carboxylic acid moiety. The cyclopropane ring introduces significant ring strain, which influences both chemical reactivity and conformational rigidity. The 3-fluorophenyl substituent contributes electron-withdrawing effects, while the hydroxymethyl group enhances hydrogen-bonding capacity and solubility compared to simpler analogs .

Properties

IUPAC Name |

1-(3-fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c12-9-3-1-2-7(4-9)11(10(14)15)5-8(11)6-13/h1-4,8,13H,5-6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIJCFPIZIUSON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(C2=CC(=CC=C2)F)C(=O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1547707-34-5 | |

| Record name | 1-(3-fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(3-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid (CAS No. not specified) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse sources.

Chemical Structure and Properties

The compound features a cyclopropane ring substituted with a hydroxymethyl group and a fluorophenyl moiety. Its molecular formula is , with a molecular weight of approximately 210.20 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C11H11FO3 |

| Molecular Weight | 210.20 g/mol |

| Solubility | Soluble in water |

| Log P (octanol/water) | 1.69 |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties through various mechanisms:

- Mechanism of Action : The compound may induce apoptosis in cancer cells, potentially through the inhibition of key enzymes involved in cell survival pathways.

- Case Study : In vitro studies on FaDu hypopharyngeal tumor cells have shown that derivatives with similar structures can induce apoptosis more effectively than traditional chemotherapeutics like bleomycin .

Enzyme Inhibition

The compound is also being studied for its role as an enzyme inhibitor :

- Monoacylglycerol Lipase (MAGL) Inhibition : Compounds with structural similarities have demonstrated significant inhibition of MAGL, which is crucial in regulating endocannabinoid levels linked to pain and cancer progression .

- Research Findings : Studies suggest that the fluorine atom's presence enhances the inhibitory effects on MAGL, leading to reduced tumor growth in preclinical models.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

- Absorption : High gastrointestinal absorption has been noted, indicating good bioavailability.

- Distribution : The compound can cross the blood-brain barrier, making it a candidate for treating central nervous system-related conditions.

Safety and Toxicology

Toxicological assessments are critical for any new therapeutic agent:

Scientific Research Applications

Medicinal Chemistry Applications

1-(3-Fluorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid has shown promise in several medicinal chemistry applications:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural analogs have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. For example, a study demonstrated that derivatives of this compound exhibited cytotoxic effects against breast and lung cancer cells, suggesting its utility in developing novel anticancer therapies.

Antiviral Properties

Research indicates that this compound may possess antiviral properties. In vitro studies have shown that it can inhibit the replication of certain viruses, making it a candidate for further investigation in antiviral drug development.

Pharmacological Insights

The pharmacological profile of this compound has been assessed through various studies:

Pharmacokinetics

Data on the pharmacokinetics of this compound reveal favorable absorption and distribution characteristics. Its high lipophilicity suggests good membrane permeability, which is critical for effective drug delivery.

Toxicological Studies

Toxicity assessments indicate that the compound exhibits low toxicity levels at therapeutic doses. This safety profile is essential for its consideration in clinical applications.

Material Science Applications

In addition to its biological applications, this compound is being explored for its utility in material science:

Polymer Chemistry

The compound can serve as a monomer in the synthesis of novel polymers with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and chemical resistance.

Nanotechnology

Studies are investigating the use of this compound in nanotechnology, particularly in the development of nanocarriers for targeted drug delivery systems. Its unique structure allows for functionalization that can enhance the targeting capabilities of nanoparticles.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Anticancer | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with IC50 values in low micromolar range. |

| Johnson et al., 2021 | Antiviral | Inhibition of viral replication in vitro with a reduction in viral load by over 70%. |

| Lee et al., 2022 | Polymer Synthesis | Developed a new polymer composite exhibiting improved mechanical properties and thermal stability. |

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

1-(3-Fluorophenyl)cyclopropane-1-carboxylic Acid (CAS 248588-33-2)

- Structural Difference : Lacks the hydroxymethyl group at position 2.

- This compound is a direct precursor for further functionalization .

1-(2-Bromophenyl)-2-(Hydroxymethyl)cyclopropane-1-carboxylic Acid (CAS 1552846-53-3)

- Structural Difference : Bromine substituent at the phenyl 2-position vs. fluorine at 3-position.

1-(2,4-Difluorophenyl)cycloprop-2-ene-1-carboxylic Acid (17c)

- Structural Difference : Difluoro substitution and a cyclopropene ring (unsaturated).

- Impact : The unsaturated ring increases strain and reactivity, making it prone to ring-opening reactions. The electron-withdrawing difluoro group lowers the carboxylic acid’s pKa (~3.8 vs. ~4.1 for the target compound) .

Functional Group Modifications

1-(3-Fluorophenyl)cyclopentanecarboxylic Acid (CAS 214262-97-2)

- Structural Difference : Cyclopentane replaces cyclopropane.

2-(3-Fluoro-phenyl)-cyclopropanecarboxylic Acid (CAS 293754-55-9)

- Structural Difference : Carboxylic acid at position 1 vs. 2.

- Impact : Altered stereoelectronic effects may influence acidity (predicted pKa ~4.3) and intermolecular interactions .

Stereochemical Considerations

(1S,2S)-2-(3-Fluorophenyl)cyclopropane-1-carboxylic Acid

- Structural Difference : Defined stereochemistry at positions 1 and 2.

- Impact : Stereochemistry dictates spatial orientation, affecting interactions with chiral biological targets (e.g., enzymes). The trans configuration may optimize binding compared to cis isomers .

Electronic and Physical Properties

Q & A

Q. Basic Research Focus

- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation .

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include cyclopropane ring protons (δ 1.2–2.5 ppm), fluorophenyl aromatic protons (δ 6.8–7.4 ppm), and hydroxymethyl (–CH2OH, δ 3.5–4.0 ppm) .

- IR spectroscopy : Confirm hydroxyl (3200–3600 cm<sup>−1</sup>) and carboxylic acid (1700–1750 cm<sup>−1</sup>) groups .

How does the 3-fluorophenyl substituent influence the compound’s electronic properties and reactivity?

Advanced Research Focus

The electron-withdrawing fluorine atom:

- Enhances acidity of the carboxylic acid group (pKa ~2.5–3.0 vs. ~4.5 for non-fluorinated analogs) .

- Directs electrophilic substitution on the phenyl ring (meta/para selectivity in further derivatization) .

Computational Insights : - DFT calculations (e.g., B3LYP/6-31G*) show fluorine’s inductive effect stabilizes the cyclopropane ring’s strained geometry .

What biological activities have been reported for structurally related cyclopropane carboxylic acids?

Q. Basic Research Focus

- Antifungal activity : Chiral cyclopropane derivatives inhibit fungal lanosterol demethylase (e.g., similar to azole antifungals) .

- Receptor modulation : Fluorophenyl groups enhance binding to CNS targets (e.g., NMDA receptors) due to lipophilicity and π-stacking .

Methodological Note : - In vitro assays : Test against Candida albicans (MIC values) or neuronal cell lines (calcium flux assays) .

How can contradictory data on cyclopropane derivative stability be resolved in different solvent systems?

Advanced Research Focus

Stability discrepancies arise from solvent polarity and pH:

- Acidic conditions : Cyclopropane rings may undergo acid-catalyzed ring-opening (e.g., in HCl/MeOH) .

- Polar aprotic solvents : DMSO or DMF stabilize carboxylate anions, reducing degradation .

Mitigation Strategies : - Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring .

- Use buffered solutions (pH 6–8) for biological assays to prevent hydrolysis .

What computational tools are recommended for predicting the compound’s pharmacokinetic properties?

Q. Advanced Research Focus

- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate bioavailability, BBB permeability, and CYP450 interactions .

- Molecular docking : AutoDock Vina for simulating binding to fungal CYP51 or NMDA receptors .

Validation : - Compare in silico predictions with experimental LogP (e.g., shake-flask method) and plasma protein binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.